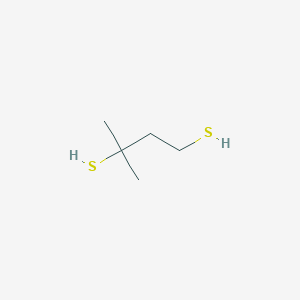
3-Methyl-1,3-butanedithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,3-butanedithiol is an organic compound with the molecular formula C5H12S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its strong, unpleasant odor, which is characteristic of many sulfur-containing compounds. It is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-butanedithiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with hydrogen sulfide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, this compound is often produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the catalytic hydrogenation of 3-methyl-1-butene in the presence of hydrogen sulfide.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,3-butanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: The major product is 3-methyl-1,3-butanedisulfide.
Reduction: The major product is 3-methyl-1-butanethiol.
Substitution: The products vary depending on the nucleophile used but typically include substituted thiols.
Applications De Recherche Scientifique
3-Methyl-1,3-butanedithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and protein structures due to its ability to form strong bonds with metal ions.
Industry: It is used in the production of polymers and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,3-butanedithiol involves its thiol groups, which can form strong bonds with metal ions. This property makes it useful in various applications, such as catalysis and metal ion sequestration. The compound can also undergo redox reactions, which are important in many biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1-thiol: Similar in structure but contains only one thiol group.
3-Methyl-1-butanethiol: Similar but contains only one thiol group.
2-Methyl-4-butanethiol: Similar but with a different position of the thiol group.
Uniqueness
3-Methyl-1,3-butanedithiol is unique due to its two thiol groups, which enhance its reactivity and ability to form strong bonds with metals. This makes it particularly useful in applications requiring strong metal-thiol interactions, such as catalysis and metal ion sequestration.
Propriétés
Numéro CAS |
98139-71-0 |
|---|---|
Formule moléculaire |
C5H12S2 |
Poids moléculaire |
136.3 g/mol |
Nom IUPAC |
3-methylbutane-1,3-dithiol |
InChI |
InChI=1S/C5H12S2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 |
Clé InChI |
PZUUQOXIIQTQEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




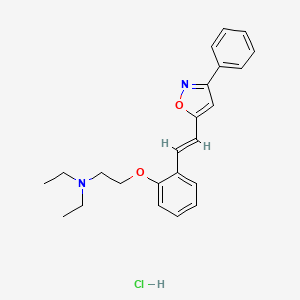
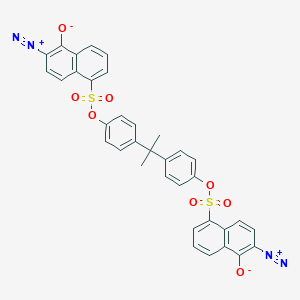
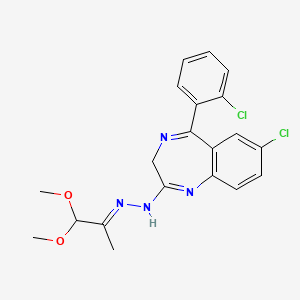

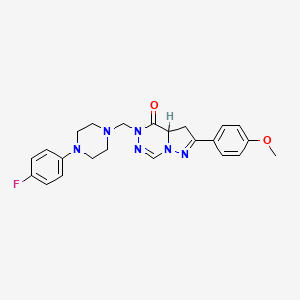
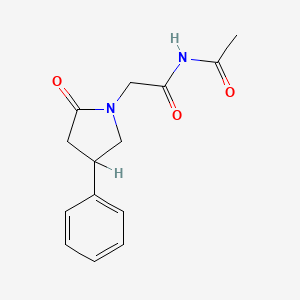

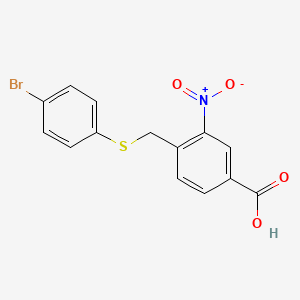
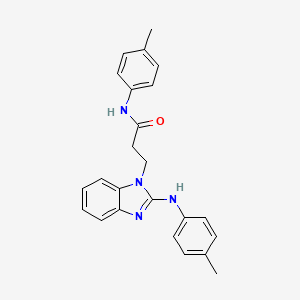
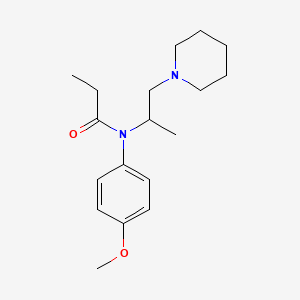
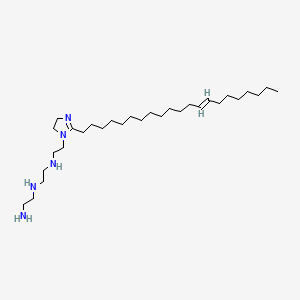
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
